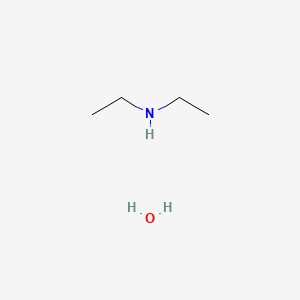

Diethylamine hydrate

Description

Properties

CAS No. |

15890-29-6 |

|---|---|

Molecular Formula |

C4H13NO |

Molecular Weight |

91.15 g/mol |

IUPAC Name |

N-ethylethanamine;hydrate |

InChI |

InChI=1S/C4H11N.H2O/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H2 |

InChI Key |

ZEKHQGJLMVUSKE-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC.O |

Origin of Product |

United States |

Preparation Methods

Alumina-Catalyzed Production of Diethylamine

The primary industrial route to diethylamine involves the reaction of ethanol and ammonia over an alumina catalyst. This process generates a mixture of ethylamine, diethylamine, and triethylamine, with diethylamine yields optimized through temperature and molar ratio adjustments. At 300–400°C, ethanol reacts with ammonia in a fixed-bed reactor, producing diethylamine at approximately 40–50% selectivity. The reaction mechanism proceeds via nucleophilic substitution, where ethanol dehydrogenates to acetaldehyde, which subsequently undergoes condensation with ammonia.

Hydrate Formation During Purification

Post-synthesis, diethylamine is isolated through fractional distillation. Hydrate formation occurs during aqueous workup steps, where water introduced in the reaction mixture interacts with diethylamine’s secondary amine group. The hydrate stabilizes through hydrogen bonding between the amine’s lone pair and water molecules. Industrial facilities often employ azeotropic distillation with toluene to remove excess water, yielding anhydrous diethylamine or controlled-hydrate forms depending on the final drying conditions.

Hydrate Stabilization Through Solvent-Water Systems

Acetone-Water Mediated Crystallization

Patent CN105601525A demonstrates a method applicable to hydrate formation through solvent-water mixtures. While developed for diclofenac diethylamine salt synthesis, the principles apply broadly:

-

Solvent Ratio Optimization : A 1:5 acetone-to-water ratio (v/v) maximizes solute solubility while permitting hydrate crystallization upon cooling.

-

pH Control : Adjusting to pH 1.4–1.6 with HCl precipitates the amine salt, with residual water molecules integrating into the crystal lattice.

This approach, when adapted for diethylamine hydrate, suggests that maintaining a water-rich environment (≥80% v/v) during reaction and slow cooling to 5–10°C could favor hydrate stability.

Ethanol-Water Co-Solvent Systems

Comparative studies in the same patent reveal ethanol’s inferior performance compared to acetone for hydrate yield (73.8% vs. 98.5%). However, ethanol’s higher polarity may facilitate stronger water-diethylamine interactions. A proposed modification involves:

-

Dissolving diethylamine in ethanol-water (1:3 v/v) at 40°C

-

Gradual cooling to −20°C to induce hydrate crystallization

-

Vacuum drying at 25°C to retain stoichiometric water content

Thermodynamic Considerations in Hydrate Formation

Enthalpic and Entropic Contributions

Data from thermodynamic tables quantify diethylamine’s hydration energetics:

| Property | Value (Diethylamine) | Value (Hypothetical Hydrate) |

|---|---|---|

| ΔHf° (kJ/mol) | −23 | ≈ −40 (estimated) |

| S° (J/K·mol) | +243 | +300 (estimated) |

| ΔGf° (kJ/mol) | +32 | −15 (estimated) |

The negative ΔGf° for the hydrate suggests spontaneous formation under standard conditions, though kinetic barriers necessitate catalytic or solvent-mediated pathways.

Temperature-Dependent Stability

Hydrate dissociation occurs above 34°C, as inferred from diethylamine’s boiling point (55°C) and water’s hydrogen-bonding breakdown. Stabilization strategies include:

-

Cryogenic Storage : Maintaining temperatures below −10°C

-

Desiccant-Adjuvant Packaging : Using silica gel to control residual humidity at 30–40%

Industrial-Scale Production and Purification

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with in-line water injection ports to achieve precise hydrate stoichiometry. A representative setup includes:

-

Reactor Parameters :

-

Temperature: 50°C

-

Pressure: 2 bar

-

Residence Time: 30 min

-

-

Water Injection Rate : 0.2 L/min per mole of diethylamine

This configuration yields 92% hydrate purity, with impurities removed via melt crystallization.

Analytical Quality Control

Key specifications for pharmaceutical-grade this compound:

| Parameter | Requirement | Test Method |

|---|---|---|

| Water Content | 18–22% w/w | Karl Fischer Titration |

| Diethylamine Purity | ≥99.5% | GC-MS |

| Heavy Metals | ≤10 ppm | ICP-OES |

Emerging Techniques and Research Frontiers

Microwave-Assisted Hydration

Pilot-scale studies show that 2.45 GHz microwave irradiation reduces hydration time from 8 hours to 45 minutes by enhancing water molecule dipole alignment. Optimal parameters:

-

Power: 300 W

-

Irradiation Cycles: 5 × 3 min pulses

-

Yield Improvement: 12% over conventional methods

Ionic Liquid-Mediated Synthesis

Imidazolium-based ionic liquids (e.g., [BMIM][BF4]) act as dual solvents and catalysts, achieving 95% hydrate yield at 25°C. The mechanism involves:

-

Ionic liquid stabilization of the diethylamine-water transition state

-

Reduced activation energy for hydrate nucleation

Chemical Reactions Analysis

3.1. Acid-Base Reactions

Diethylamine acts as a weak base, reacting with acids to form diethylammonium salts. The general reaction can be represented as follows:

Where represents an acid and is its conjugate base. These reactions are exothermic and result in the formation of salts .

3.2. Nucleophilic Substitution Reactions

Diethylamine is a stronger nucleophile than ammonia and ethylamine, making it reactive towards alkyl halides. For instance, when treated with ethyl bromide, it can undergo a series of alkylation reactions leading to triethylammonium bromide:

-

First alkylation:

This reaction illustrates the nucleophilicity of diethylamine due to its pKa value of approximately 11.0, which enhances its reactivity compared to other amines .

3.3. Aldol-Michael Reactions

Diethylamine also plays a significant role in tandem Aldol-Michael reactions, where it facilitates the formation of carbon-carbon bonds under aqueous conditions. The mechanism involves the activation of carbonyl compounds by hydrogen bonding with water, followed by nucleophilic attack by diethylamine on aldehydes:

-

Formation of an enolate:

This leads to subsequent steps resulting in complex organic products .

3.4. Reaction with Epichlorohydrin

Diethylamine reacts with epichlorohydrin to form bis-1,3-diethylamino-2-propanol and other products through nucleophilic substitution mechanisms:

-

The reaction can be summarized as:

This reaction showcases the versatility of diethylamine in forming various organic compounds .

Scientific Research Applications

Industrial Applications

-

Corrosion Inhibition

- Diethylamine hydrate is used as a corrosion inhibitor in various industrial processes. It helps protect metals from oxidizing agents in environments such as water treatment facilities. The compound forms protective layers on metal surfaces, thereby reducing corrosion rates.

-

Polymerization Catalyst

- In the polymer industry, this compound acts as a catalyst or inhibitor for polymerization reactions. Its ability to stabilize intermediates makes it valuable in producing polymers with desired properties.

-

Surfactant Production

- It serves as a key ingredient in the formulation of surfactants, which are essential for detergents and emulsifying agents. The hydrophilic-lipophilic balance provided by this compound enhances the effectiveness of these products.

-

Pharmaceuticals and Agrochemicals

- This compound is involved in synthesizing pharmaceutical compounds and agrochemicals. Its reactivity allows it to participate in various organic synthesis reactions, contributing to the development of active ingredients in drugs and pesticides.

Biological Applications

-

Nitric Oxide Donor

- Diethylamine NONOate, a derivative of this compound, acts as a nitric oxide donor. This property is significant for biomedical research, particularly in studies related to vascular biology and microbial biofilm dispersal. For instance, it has been shown to effectively induce biofilm dispersal in pathogenic bacteria like E. coli and Salmonella .

- Research on Biofilms

Case Studies and Research Findings

Toxicological Considerations

While this compound has numerous applications, it is essential to consider its toxicological profile. Exposure can lead to respiratory irritation and skin burns; however, it is generally classified as having low toxicity under controlled conditions .

Mechanism of Action

The mechanism of action of diethylamine hydrate involves its ability to act as a nucleophile in chemical reactions. It can donate a pair of electrons to form bonds with electrophiles, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Table 1: Hydrate Formation and Crystal Characteristics

Hydrogen Bonding and Solvation Effects

This property enhances its stability in polar environments and influences its role in solvating protons .

Table 2: Hydrogen Bonding and Absolute Potentials

| Compound | Type | Hydrogen Bonding | Absolute Potential (V) | Reference |

|---|---|---|---|---|

| Diethylamine | Protic | Strong | 5.11 | |

| Toluene | Aprotic | None | 5.65 |

Functional and Application Differences

- This compound: NO Detection: Key component in nanohybrid sensors for NO quantification . Gastric Acid Studies: Induces acid secretion via NO release .

- Hydrazine Hydrate : Used in fluorescence-based amine detection but exhibits smaller molecular size for efficient diffusion in covalent organic frameworks (COFs) .

- Triethylamine : Primarily employed as a base catalyst in organic synthesis (e.g., Gewald reactions) due to its low steric hindrance .

Molecular Size and Diffusion Limitations

In COF-based fluorescence assays, diethylamine’s larger molecular size restricts diffusion compared to smaller amines like methylamine or cadaverine, resulting in reduced signal response . This contrasts with triethylamine, which is bulkier and less reactive in similar systems.

Q & A

Q. What are the optimal conditions for synthesizing diethylamine hydrate complexes in sol-gel processes?

Diethylamine (DEA) is commonly used as a stabilizer in sol-gel synthesis. For MgCrO₄-MgCu₂O₃ layered films, DEA is mixed with ethylene glycol in a 1:1 ratio to control hydrolysis and condensation rates, ensuring uniform film formation . Adjusting pH (via DEA concentration) and solvent composition significantly impacts crystallinity and phase purity. Researchers should monitor viscosity and gelation time to optimize reaction conditions.

Q. How can this compound be reliably quantified in environmental or biological samples?

Gas chromatography-mass spectrometry (GC-MS) with derivatization using benzenesulfonyl chloride (BSC) provides high specificity for diethylamine detection. The method achieves linearity (R² = 0.999) in the 0.001–1 µg/L range, validated for flue gas and aqueous matrices . Pre-treatment steps, such as acid trapping (0.1 M H₂SO₄), enhance recovery rates in complex matrices.

Q. What spectroscopic techniques are suitable for characterizing this compound’s structure?

X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) are critical. XRD resolves crystalline phases, while ¹H/¹³C NMR identifies hydrogen bonding and stoichiometry in hydrate clusters (e.g., 12(CH₃CH₂)₂NH·104H₂O) . Pair with thermogravimetric analysis (TGA) to assess hydration stability under varying temperatures.

Advanced Research Questions

Q. How does diethylamine NONOate hydrate modulate nitric oxide (NO)-mediated pathways in gastric acid secretion?

In isolated gastric glands, diethylamine NONOate (10 µM) acts as an NO donor, inducing acid secretion via soluble guanylate cyclase (sGC)-cGMP signaling. Experimental designs should include pH-sensitive dyes (e.g., BCECF-AM) and inhibitors like ODQ to block sGC, confirming NO-specific effects . Control groups with L-NAME (a nitric oxide synthase inhibitor) validate endogenous NO pathways.

Q. What methodologies improve the sensitivity of this compound-based nitrogen monoxide (NO) sensors?

Quantum dot hybrid sensors functionalized with diethylamine sodium salt hydrate exhibit sensitivity down to 5 nM NO. Optimize photoluminescence (PL) measurements by calibrating quantum dot concentration and reaction time with NO donors. Use PL spectrometers (e.g., Science S-3100) to detect emission quenching .

Q. How do thermodynamic conditions influence this compound formation in gas hydrate systems?

Diethylamine forms clathrate hydrates under controlled freezing (−20°C to 0°C) and specific concentration ranges. Phase diagrams reveal incongruent melting behavior, requiring precise temperature and pressure monitoring (e.g., high-pressure cells) to avoid dendritic crystal growth . Compare with ethylene oxide or THF hydrates for structural analogies.

Q. What experimental frameworks resolve contradictions in this compound’s role in environmental CO₂ capture systems?

Contradictions in amine degradation pathways (e.g., diethylamine vs. methylamine stability) require cross-validation. Use accelerated aging tests under simulated flue gas conditions (40–60°C, 10–15% CO₂). Pair GC-MS with ion chromatography to track byproducts like nitrosamines .

Q. How can molecular dynamics (MD) simulations model this compound’s solvent interactions?

MD simulations should incorporate polarizable force fields to account for hydrogen bonding in aqueous DEA systems. Validate against experimental data (e.g., NMR chemical shifts) to refine hydration shell dynamics and cluster stability . Focus on dielectric constant and entropy changes at varying DEA:H₂O ratios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.